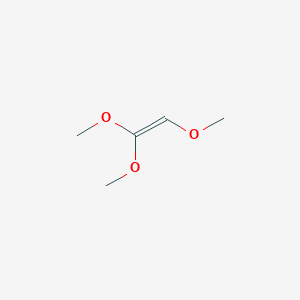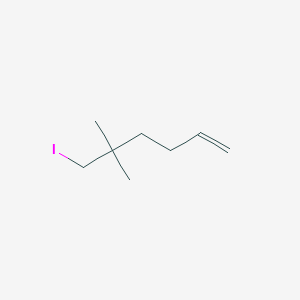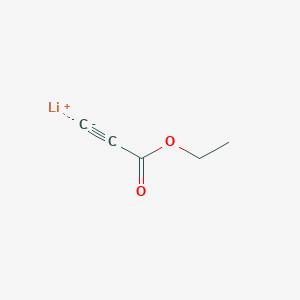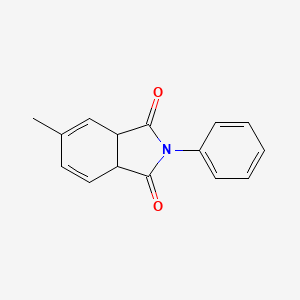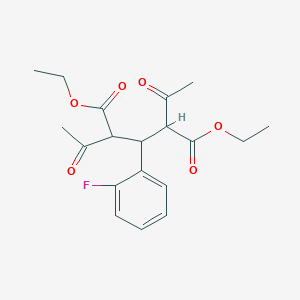
2-(((4-(4-(2-Methylphenyl)-1-piperazinyl)phenyl)imino)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((4-(4-(2-Methylphenyl)-1-piperazinyl)phenyl)imino)methyl)phenol is a complex organic compound known for its unique structure and diverse applications. This compound features a phenol group, a piperazine ring, and a methylphenyl group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(4-(2-Methylphenyl)-1-piperazinyl)phenyl)imino)methyl)phenol typically involves the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol. The mixture is stirred at room temperature for one hour, resulting in an orange precipitate. This precipitate is then filtered and washed with methanol to obtain the pure imine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process described above can be scaled up for industrial applications, ensuring the availability of the compound for various research and commercial purposes.
Análisis De Reacciones Químicas
Types of Reactions
2-(((4-(4-(2-Methylphenyl)-1-piperazinyl)phenyl)imino)methyl)phenol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination, and various oxidizing and reducing agents depending on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, free radical bromination at the benzylic position can lead to the formation of brominated derivatives .
Aplicaciones Científicas De Investigación
2-(((4-(4-(2-Methylphenyl)-1-piperazinyl)phenyl)imino)methyl)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 2-(((4-(4-(2-Methylphenyl)-1-piperazinyl)phenyl)imino)methyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2-methoxy-4-(methoxymethyl)-: This compound shares a similar phenol group but differs in its methoxy and methoxymethyl substitutions.
2-{[(4-methylphenyl)amino]methyl}phenol: This compound features a similar phenol group and methylphenyl substitution but lacks the piperazine ring.
Uniqueness
2-(((4-(4-(2-Methylphenyl)-1-piperazinyl)phenyl)imino)methyl)phenol is unique due to its combination of a phenol group, a piperazine ring, and a methylphenyl group. This unique structure contributes to its diverse range of chemical reactions and applications, setting it apart from other similar compounds.
Propiedades
| 73518-63-5 | |
Fórmula molecular |
C24H25N3O |
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
2-[[4-[4-(2-methylphenyl)piperazin-1-yl]phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C24H25N3O/c1-19-6-2-4-8-23(19)27-16-14-26(15-17-27)22-12-10-21(11-13-22)25-18-20-7-3-5-9-24(20)28/h2-13,18,28H,14-17H2,1H3 |
Clave InChI |
XWQKXHTXLKWLSR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2CCN(CC2)C3=CC=C(C=C3)N=CC4=CC=CC=C4O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


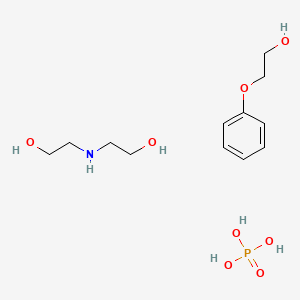
![Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)-](/img/structure/B14453659.png)

![1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl-](/img/structure/B14453685.png)
